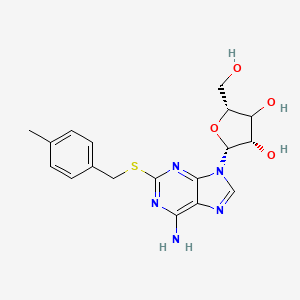

2-(4-Methylbenzyl)thioadenosine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C18H21N5O4S |

|---|---|

分子量 |

403.5 g/mol |

IUPAC 名称 |

(2R,3S,5R)-2-[6-amino-2-[(4-methylphenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C18H21N5O4S/c1-9-2-4-10(5-3-9)7-28-18-21-15(19)12-16(22-18)23(8-20-12)17-14(26)13(25)11(6-24)27-17/h2-5,8,11,13-14,17,24-26H,6-7H2,1H3,(H2,19,21,22)/t11-,13?,14+,17-/m1/s1 |

InChI 键 |

CNHLXSDJHZQQGY-OVHGWZCWSA-N |

手性 SMILES |

CC1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N |

规范 SMILES |

CC1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylbenzyl)thioadenosine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on 2-(4-Methylbenzyl)thioadenosine. Extensive searches for detailed experimental data, including specific physical properties, comprehensive spectral analyses, and in-depth biological studies, did not yield specific results for this compound. The information presented is based on data from chemical suppliers and general knowledge of related adenosine (B11128) analogs.

Introduction

This compound is a synthetic derivative of adenosine, a fundamental nucleoside in numerous biochemical processes. This analog is characterized by the substitution of a 4-methylbenzyl group at the 2-position of the adenine (B156593) core via a thioether linkage.[1] This modification introduces a significant hydrophobic moiety, which can influence its interaction with biological targets. As an adenosine analog, it holds potential for investigation in various therapeutic areas, though specific biological activities remain to be extensively documented in publicly accessible literature.

Chemical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁N₅O₄S | CD BioGlyco |

| Molecular Weight | 403.46 g/mol | CD BioGlyco |

| CAS Number | 2095417-16-4 | CD BioGlyco |

| Appearance | Solid (predicted) | CD BioGlyco |

| Purity | ≥95.0% (typical for commercial samples) | CD BioGlyco |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound are not available in the public domain. For researchers synthesizing or working with this compound, the following represents a logical workflow for its characterization.

Logical Workflow for Spectral Analysis

Caption: Logical workflow for the synthesis and structural confirmation of this compound.

Biological Activity and Potential Signaling Pathways

Specific biological activities, mechanisms of action, and associated signaling pathways for this compound have not been detailed in available research literature. However, based on its structural similarity to other 2-substituted adenosine analogs, some potential areas of investigation can be proposed.

Adenosine analogs are known to interact with a variety of protein targets, most notably adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes. The bulky hydrophobic substitution at the 2-position could confer selectivity for certain receptor subtypes or other adenosine-binding proteins.

Hypothetical Signaling Pathway Involvement

The diagram below illustrates a generalized signaling pathway for adenosine receptors, which could be a starting point for investigating the mechanism of action of this compound.

Caption: Hypothetical signaling cascade initiated by the binding of this compound to an adenosine receptor.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not publicly available. The following sections provide generalized methodologies that would be appropriate for studying this compound.

General Synthesis Approach

The synthesis of this compound would likely involve the reaction of a 2-haloadenosine precursor (e.g., 2-chloroadenosine (B27285) or 2-bromoadenosine) with 4-methylbenzyl mercaptan in the presence of a suitable base.

Reaction Scheme: 2-Haloadenosine + 4-Methylbenzyl mercaptan --(Base)--> this compound

Materials:

-

2-haloadenosine (e.g., 2-chloroadenosine)

-

4-Methylbenzyl mercaptan

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Base (e.g., NaH, K₂CO₃)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure Outline:

-

Dissolve the 2-haloadenosine precursor in the anhydrous solvent under an inert atmosphere.

-

Add the base to the reaction mixture and stir.

-

Slowly add 4-methylbenzyl mercaptan to the mixture.

-

Allow the reaction to proceed at a specified temperature (e.g., room temperature or elevated temperature) while monitoring its progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic or cytostatic effects of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Target cell line(s)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow:

References

Unraveling the Core Mechanism of 2-(4-Methylbenzyl)thioadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the hypothesized mechanism of action for 2-(4-Methylbenzyl)thioadenosine. As of the latest literature review, specific experimental data for this compound is limited. The proposed mechanism is inferred from extensive research on structurally related 2-substituted thioadenosine analogues. All quantitative data and experimental protocols are presented as representative examples that would be utilized to validate the proposed mechanism.

Executive Summary

This compound is a synthetic derivative of adenosine (B11128), characterized by a 4-methylbenzyl group attached via a thioether linkage at the 2-position of the adenine (B156593) core.[1] Based on the structure-activity relationships of a broad class of 2-substituted thioadenosine analogues, it is hypothesized that this compound functions as a modulator of adenosine receptors (ARs).[2][3][4][5] This guide elucidates this putative mechanism, presenting the underlying signaling pathways, representative quantitative data from key validation assays, and detailed experimental protocols for researchers seeking to investigate this compound or similar adenosine derivatives.

Adenosine receptors, a family of G-protein coupled receptors (GPCRs) comprising four subtypes (A1, A2A, A2B, and A3), are integral to numerous physiological processes and are significant targets for therapeutic intervention.[4][6] The bulky, hydrophobic 4-methylbenzyl moiety of this compound likely confers specific affinity and selectivity for one or more of these receptor subtypes, thereby initiating or inhibiting downstream signaling cascades.

Hypothesized Core Mechanism of Action: Adenosine Receptor Modulation

The central hypothesis is that this compound binds to the orthosteric or an allosteric site on adenosine receptors, functioning as an agonist, antagonist, or partial agonist. The interaction is predicted to modulate the receptor's coupling to its associated G-protein, thereby influencing the intracellular concentration of second messengers like cyclic adenosine monophosphate (cAMP) and inositol (B14025) phosphates.

The Adenosine Receptor Family and Downstream Signaling

-

A1 and A3 Receptors: These receptors typically couple to inhibitory G-proteins (Gαi/o). Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. A3 receptor activation can also stimulate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[6]

-

A2A and A2B Receptors: These receptors couple to stimulatory G-proteins (Gαs). Agonist binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

The specific interaction of this compound with these receptors would determine its pharmacological effect. For instance, as an antagonist, it would block the binding of endogenous adenosine, thereby preventing the receptor's activation or basal activity.

Signaling Pathway Diagrams

Quantitative Data (Representative)

The following tables present hypothetical, yet realistic, quantitative data that would be obtained from key experiments to characterize the interaction of this compound with human adenosine receptors.

Table 1: Radioligand Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) |

| A1 | [³H]DPCPX | 150 ± 25 |

| A2A | [³H]CGS 21680 | 85 ± 12 |

| A2B | [³H]DPCPX | >10,000 |

| A3 | [¹²⁵I]AB-MECA | 25 ± 5 |

Data are presented as mean ± SEM from three independent experiments. Kᵢ values were determined by competitive binding assays.

Table 2: Functional Activity of this compound in cAMP and Calcium Mobilization Assays

| Receptor Subtype | Assay Type | Functional Response | EC₅₀ / IC₅₀ (nM) |

| A1 | cAMP Inhibition | Antagonist | IC₅₀ = 250 ± 40 |

| A2A | cAMP Accumulation | Antagonist | IC₅₀ = 150 ± 30 |

| A3 | Calcium Mobilization | Agonist | EC₅₀ = 50 ± 10 |

Data are presented as mean ± SEM from three independent experiments. Assays were performed in CHO or HEK293 cells stably expressing the respective human adenosine receptor subtype.

Detailed Experimental Protocols

The following are standard protocols for characterizing a novel ligand for adenosine receptors.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for each adenosine receptor subtype.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from CHO or HEK293 cells stably expressing the human adenosine receptor subtype of interest.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 1 mM EDTA. For A1 and A3 receptors, 1 U/mL adenosine deaminase is added.

-

Competition Binding:

-

A constant concentration of a specific radioligand (e.g., [³H]DPCPX for A1, [¹²⁵I]AB-MECA for A3) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled competitor, this compound (e.g., 0.1 nM to 100 µM), are added.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., 10 µM XAC).

-

-

Incubation: The mixture is incubated for 60-120 minutes at room temperature.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value is determined by non-linear regression analysis of the competition curve. The Kᵢ value is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Functional cAMP Assay

Objective: To determine if this compound acts as an agonist or antagonist at A1, A2A, and A2B receptors by measuring its effect on cAMP levels.

Methodology:

-

Cell Culture: CHO or HEK293 cells expressing the receptor of interest are cultured to ~90% confluency.

-

Cell Plating: Cells are seeded into 96-well plates and grown overnight.

-

Assay Protocol:

-

The growth medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubated.

-

For Antagonist Assay: Cells are pre-incubated with varying concentrations of this compound before adding a known agonist (e.g., NECA) at its EC₈₀ concentration.

-

For Agonist Assay: Cells are incubated with varying concentrations of this compound alone.

-

-

Incubation: The reaction is incubated for 30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Data Analysis: Dose-response curves are generated using non-linear regression to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Conclusion and Future Directions

This technical guide outlines the probable mechanism of action for this compound as a modulator of adenosine receptors, a hypothesis strongly supported by the known pharmacology of its structural analogues. The provided representative data and detailed experimental protocols offer a clear roadmap for the empirical validation of this mechanism.

Future research should focus on performing the described binding and functional assays to definitively determine the affinity, selectivity, and efficacy of this compound at each adenosine receptor subtype. Subsequent studies could involve in vivo models to assess its therapeutic potential in diseases where adenosine signaling is dysregulated, such as inflammatory conditions, cancer, or neurological disorders.[6]

References

- 1. This compound - CD BioGlyco [bioglyco.com]

- 2. Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring C2 and N6 Substituent Effects on Truncated 4'-Thioadenosine Derivatives as Dual A2A and A3 Adenosine Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–activity relationships of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of 2-Substituted Thioadenosine Analogs

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-substituted thioadenosine analogs. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles, including modulation of adenosine (B11128) receptors and potent anticancer effects.

Introduction

Adenosine is a ubiquitous endogenous nucleoside that modulates numerous physiological processes by interacting with four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Analogs of adenosine, particularly those with substitutions at the 2-position of the adenine (B156593) ring, have been a focal point of drug discovery. The introduction of a thioether linkage at this position creates 2-substituted thioadenosine derivatives, a chemical class with a broad spectrum of biological activities. These analogs have been investigated for their potential as anticancer agents, adenosine receptor antagonists, and trypanocides, making them promising leads for novel therapeutic development.[1][2]

Synthesis of 2-Substituted Thioadenosine Analogs

The synthesis of these analogs typically starts from 2-thioadenosine (B194474), which serves as a versatile precursor. The sulfur atom at the C2 position is nucleophilic and can be alkylated with various electrophiles to introduce a wide range of substituents.

A common synthetic route involves the direct alkylation of 2-thioadenosine with alkyl halides (e.g., nitrobenzyl bromide, propargyl bromide) to yield the corresponding 2-S-substituted derivatives.[3] For more complex substitutions, multi-step procedures are employed. For instance, the synthesis of 2-alkynyl-substituted-N⁶-methyl-4'-thioadenosine derivatives has been achieved from D-gulonic γ-lactone via a key palladium-catalyzed cross-coupling reaction.[4] Similarly, Pummerer-type condensation has been used to create key intermediates for further modification.[5]

The versatility of these synthetic strategies allows for the systematic modification of the 2-position substituent to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various biological targets.

Biological Activities and Therapeutic Potential

Modulation of Adenosine Receptors

A primary area of investigation for 2-substituted thioadenosine analogs is their interaction with adenosine receptors (ARs). Depending on the nature of the substituent at the 2-position and other modifications on the adenosine scaffold (e.g., at the N⁶ or 5' position), these compounds can act as potent and selective agonists or antagonists.

-

A₂ Receptor Affinity : Several 2-substituted thioadenosine nucleoside analogs have shown preferential binding to A₂ adenosine receptors over A₁ receptors. For example, analogs substituted with (E)-1-iodo-1-penten-5-yl, 4-nitrobenzyl, or propargyl groups at the 2-thio position exhibit Ki values for A₂ receptor binding in the range of 1.2-3.67 µM, with a 4- to 8-fold selectivity for A₂ over A₁ receptors.[3]

-

A₃ Receptor Antagonism : Modification of the N⁶- and 4'-hydroxymethyl groups of 4'-thionucleoside analogs has led to the discovery of potent and selective A₃AR antagonists.[5] Structure-activity relationship studies revealed that N⁶-(3-halobenzyl) substituents generally confer better binding affinity at the human A₃AR.[5] The overexpression of the A₃AR in many cancer cell types makes these antagonists attractive candidates for cancer therapy.[6] Some N⁶-(2,2-diphenylethyl)-2-phenylethynyladenosine derivatives have been identified as A₃AR antagonists with potent cytostatic activity against prostate cancer cells.[6]

Anticancer Activity

Numerous studies have highlighted the potential of 2-thio-substituted purine (B94841) and adenosine analogs as anticancer agents. Their mechanism of action can involve the modulation of adenosine receptors or interference with other cellular pathways crucial for cancer cell proliferation.[2][7]

-

In Vitro Cytotoxicity : New thiopurines, including 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine, have demonstrated potent activity against glioblastoma (SNB-19) and melanoma (C-32) cell lines, with activity similar to cisplatin.[8][9] Other dialkylaminoalkylthio derivatives have also shown good activity against the SBN-19 cell line.[8]

-

Cell Cycle Arrest : Certain 2-thiopyrimidine/chalcone hybrids have been shown to induce cell cycle arrest at different phases in liver (HepG2) and breast (MCF-7) cancer cells, contributing to their antiproliferative effects.[10]

-

Targeting A₃AR in Cancer : Both A₃AR agonists and antagonists have been shown to inhibit cancer cell proliferation.[6] The reference A₃AR agonist Cl-IB-MECA inhibits cancer cell growth, and newly synthesized antagonists have demonstrated comparable or even more pronounced cytostatic effects, suggesting that in addition to A₃AR involvement, other cellular mechanisms may be at play.[6]

Trypanocidal Activity

Analogs of 5'-deoxy-5'-(methylthio)adenosine (MTA), a related class of thioadenosine derivatives, have been investigated for their efficacy against African trypanosomiasis. 5'-deoxy-5'-(hydroxyethylthio)adenosine (HETA) is a substrate for trypanosome MTA phosphorylase and is active both in vitro and in vivo against Trypanosoma brucei brucei and Trypanosoma brucei rhodesiense.[11][12][13] HETA and its O-acylated derivatives have shown curative effects in mouse models of the disease, indicating that substrate analogs of MTA are promising candidates for the development of new chemotherapies against this parasitic disease.[11][13]

Quantitative Data on Biological Activity

Table 1: Adenosine Receptor Binding Affinities of 2-Substituted Thioadenosine Analogs

| Compound | 2-Substituent | A₁ Receptor Ki (µM) | A₂ Receptor Ki (µM) | Selectivity (A₁/A₂) | Reference |

| 3 | 4-Nitrobenzylthio | ~10-17 | 1.2-3.67 | ~4-8 | [3] |

| 5 | Propargylthio | ~10-17 | 1.2-3.67 | ~4-8 | [3] |

| 9 | (E)-1-Iodo-1-penten-5-ylthio | ~10-17 | 1.2-3.67 | ~4-8 | [3] |

| 12 | [[3-(4-hydroxyphenyl)propionamido]ethyl]thio | ~10-17 | 1.2-3.67 | ~4-8 | [3] |

| 13 | [[3-(4-hydroxy-3-iodophenyl)propionamido]ethyl]thio | ~10-17 | 1.2-3.67 | ~4-8 | [3] |

Data represents a range of values for a series of related nucleoside analogs described in the cited source.

Table 2: Anticancer Activity of Thiosubstituted Purine Analogs

| Compound | Cancer Cell Line | EC₅₀ (µg/mL) | Reference |

| 2a (Azathioprine analog) | SBN-19, C-32 | More active than azathioprine | [8] |

| 2b (Azathioprine analog) | SBN-19, C-32 | More active than azathioprine | [8] |

| 3a (Azathioprine analog) | SBN-19, C-32 | More active than azathioprine | [8] |

| 4b (Dialkylaminoalkylthio derivative) | SBN-19 | < 10 | [8] |

| 4c (Dialkylaminoalkylthio derivative) | SBN-19 | < 10 | [8] |

| 4e (Dialkylaminoalkylthio derivative) | SBN-19 | < 10 | [8] |

| 4f (Dialkylaminoalkylthio derivative) | SBN-19 | < 10 | [8] |

| 5b (2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine) | SBN-19 | 5.00 | [8] |

| 5b (2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine) | C-32 | 7.58 | [8] |

Table 3: Antiproliferative Activity of 2,N⁶-Disubstituted Adenosine Analogs against PC3 Prostate Cancer Cells

| Compound | A₃AR Activity | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) | Reference |

| Cl-IB-MECA (Reference) | Full Agonist | 18 | 44 | 110 | [6] |

| 10 (N⁶-phenethyl-2-alkynyl) | Antagonist | 13 | - | - | [6] |

| 11 (N⁶-phenethyl-2-alkynyl) | Antagonist | 2.5 | 19 | - | [6] |

| 12 (N⁶-(2,2-diphenylethyl)-2-phenylethynyl) | Antagonist | 14 | 29 | 59 | [6] |

GI₅₀: 50% growth inhibition; TGI: total growth inhibition; LC₅₀: 50% lethal concentration.

Experimental Protocols

Adenosine Receptor Radioligand Binding Assay

This protocol is a generalized procedure based on methodologies cited in the literature.[3][6]

-

Membrane Preparation : Membranes are prepared from rat brain cortex (for A₁) and striatum (for A₂) or from CHO cells expressing the recombinant human adenosine receptor subtypes.[3][6] The tissue or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

-

Binding Reaction : The assay is performed in a final volume of 100-200 µL. The reaction mixture contains the cell membranes, a specific radioligand, and the competing test compound (2-substituted thioadenosine analog) at various concentrations.

-

Incubation : The mixture is incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.

-

Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed quickly with ice-cold buffer to remove unbound radioactivity.

-

Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis : Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist (e.g., XAC). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constants (Ki) for the test compounds are calculated from the IC₅₀ values (concentration causing 50% inhibition of specific binding) using the Cheng-Prusoff equation.

In Vitro Anticancer Cell Proliferation Assay (SRB Assay)

This protocol is based on the sulforhodamine B (SRB) assay methodology used for evaluating anticancer activity.[6]

-

Cell Culture : Human cancer cell lines (e.g., PC3, SNB-19, C-32) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[6][8]

-

Cell Plating : Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment : The test compounds (2-substituted thioadenosine analogs) are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).[6]

-

Cell Fixation : After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed with water and air-dried.

-

Staining : The fixed cells are stained with a 0.4% (w/v) solution of sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Washing and Solubilization : Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement : The optical density (OD) is read on a plate reader at a wavelength of approximately 515 nm.

-

Data Analysis : The percentage of cell growth is calculated relative to untreated control cells. The GI₅₀, TGI, and LC₅₀ values are determined from dose-response curves.

Visualizations

Signaling Pathway Diagram

Caption: A3 Adenosine Receptor (A3AR) signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for a typical radioligand binding assay.

Structure-Activity Relationship (SAR) Diagram

Caption: Key structure-activity relationships (SAR) for A3AR antagonists.

References

- 1. nbinno.com [nbinno.com]

- 2. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–activity relationships of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. In vivo efficacies of 5'-methylthioadenosine analogs as trypanocides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo efficacies of 5'-methylthioadenosine analogs as trypanocides - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of 2-(4-Methylbenzyl)thioadenosine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylbenzyl)thioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). It belongs to the class of 2-substituted thioadenosine analogs, a group of molecules that has been explored for its potential to modulate various physiological processes, primarily through interaction with adenosine receptors and other cellular targets. This document provides a technical overview of the available information regarding this compound and related compounds, focusing on its discovery, history, and the experimental methodologies used to characterize similar molecules. Due to a lack of specific published literature on this compound, this guide draws upon data from structurally related analogs to infer its potential properties and the experimental approaches for its study.

Discovery and History

The specific discovery and historical development of this compound are not well-documented in publicly available scientific literature. Its emergence is likely rooted in broader research efforts to understand the structure-activity relationships (SAR) of adenosine analogs. The core structure, 2-thioadenosine (B194474), has served as a versatile scaffold for chemical modification. The introduction of various substituents at the 2-position, including aralkyl groups like the 4-methylbenzyl moiety, has been a common strategy to explore the binding pockets of adenosine receptors and other nucleotide-binding proteins.

The rationale for synthesizing such compounds often stems from the desire to improve properties such as receptor subtype selectivity, metabolic stability, and pharmacokinetic profiles compared to the parent molecule, adenosine. Research into 2-substituted adenosine analogs has been active for several decades, with a focus on developing therapeutic agents for a range of conditions, including cardiovascular diseases, inflammation, and cancer.

Synthesis

While a specific synthetic protocol for this compound has not been found in the reviewed literature, a general and plausible synthetic route can be inferred from the preparation of similar 2-alkylthioadenosine derivatives. The most common method involves the direct alkylation of 2-thioadenosine with an appropriate alkyl halide.

General Experimental Protocol for the Synthesis of 2-(Arylmethyl)thioadenosine Analogs:

-

Starting Material: 2-Thioadenosine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to the solution to deprotonate the thiol group of 2-thioadenosine, forming a reactive thiolate anion.

-

Alkylation: The corresponding arylmethyl halide (in this case, 4-methylbenzyl bromide or chloride) is added to the reaction mixture. The thiolate anion then displaces the halide in an Sₙ2 reaction to form the desired 2-(arylmethyl)thioadenosine derivative.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure completion. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the pure 2-(arylmethyl)thioadenosine.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Based on the biological evaluation of structurally similar compounds, this compound is anticipated to interact with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). The nature of this interaction (agonist or antagonist) and the receptor subtype selectivity would be determined by the specific structural features of the 4-methylbenzyl group.

The following table summarizes the adenosine receptor binding affinities of 2-benzylthioadenosine, a close structural analog. This data provides a potential framework for understanding the likely activity of the 4-methylated version.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) |

| 2-Benzylthioadenosine | A₁ | >10,000 |

| A₂ₐ | 1960 | |

| A₃ | 1960 |

Data is illustrative and based on structurally similar compounds. The actual binding affinities of this compound may vary.

Signaling Pathways:

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades.

-

A₁ and A₃ Receptors: Typically couple to Gᵢ/Gₒ proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.

-

A₂ₐ and A₂ₑ Receptors: Primarily couple to Gₛ proteins, resulting in the stimulation of adenylyl cyclase and an increase in intracellular cAMP.

Caption: Potential adenosine receptor signaling pathways modulated by this compound.

Experimental Protocols for Biological Evaluation

To characterize the pharmacological profile of this compound, a series of in vitro assays would be necessary. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of the compound for different adenosine receptor subtypes.

Materials:

-

Cell membranes expressing a high density of a specific human adenosine receptor subtype (e.g., A₁, A₂ₐ, A₃).

-

Radioligands specific for each receptor subtype (e.g., [³H]CCPA for A₁, [³H]CGS 21680 for A₂ₐ, [¹²⁵I]AB-MECA for A₃).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a non-radioactive agonist or antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Caption: Workflow for a typical radioligand binding assay.

Functional Assays (cAMP Accumulation)

Objective: To determine the functional activity (agonist or antagonist) of the compound at A₂ₐ/A₂ₑ (stimulatory) or A₁/A₃ (inhibitory) receptors.

Materials:

-

Intact cells expressing the adenosine receptor subtype of interest.

-

Test compound at various concentrations.

-

Adenylyl cyclase activator (e.g., forskolin (B1673556), for inhibitory receptor assays).

-

Reference agonist (e.g., NECA).

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure for A₂ Receptor Agonism:

-

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add varying concentrations of the test compound and incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit.

-

Plot the cAMP concentration against the test compound concentration to generate a dose-response curve and determine the EC₅₀ value and maximal effect (Eₘₐₓ).

Procedure for A₁/A₃ Receptor Agonism:

-

Pre-incubate the cells with a phosphodiesterase inhibitor.

-

Add a fixed concentration of forskolin to stimulate adenylyl cyclase, along with varying concentrations of the test compound.

-

Incubate and measure the intracellular cAMP levels.

-

An agonist will inhibit the forskolin-stimulated cAMP production. Determine the IC₅₀ and maximal inhibition.

Procedure for Antagonism:

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Add a fixed concentration of a reference agonist (e.g., NECA at its EC₅₀).

-

Incubate and measure the intracellular cAMP levels.

-

An antagonist will shift the dose-response curve of the agonist to the right. The Schild regression analysis can be used to determine the pA₂ value, a measure of antagonist potency.

Conclusion

2-(4-Methylbenzyl)thioadenosine as a nucleoside analog

An In-depth Technical Guide to 2-(4-Methylbenzyl)thioadenosine as a Nucleoside Analog

Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for this compound. Therefore, this document serves as an in-depth technical guide for a representative nucleoside analog of this class. The experimental protocols, quantitative data, and signaling pathways described herein are illustrative and based on established methodologies for similar adenosine (B11128) analogs.

Introduction

Nucleoside analogs are a cornerstone of therapeutic agent development, particularly in oncology and virology. These molecules, which are synthetic mimics of natural nucleosides, can interfere with various cellular processes by interacting with enzymes such as kinases, polymerases, and methyltransferases. This compound is an adenosine analog characterized by a 4-methylbenzyl group attached via a thioether linkage at the 2-position of the adenine (B156593) core.[1] This substitution introduces a significant hydrophobic and bulky group, which can influence its binding affinity and selectivity for target proteins. Adenosine analogs are known to act as vasodilators and have been investigated for their potential to inhibit cancer progression.[2]

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₈H₂₁N₅O₄S |

| Molecular Weight | 403.46 g/mol |

| Appearance | Solid |

| Purity | ≥95.0% |

| Synonyms | (2R,3R,4S,5R)-2-[6-Amino-2-[(4-methylphenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

Synthesis and Workflow

While a specific synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be conceptualized based on established methods for preparing 2-thio-substituted adenosine derivatives. A common approach involves the reaction of a 2-haloadenosine precursor with the appropriate thiol in the presence of a base.

Hypothetical Synthesis Workflow

References

Potential Therapeutic Targets of 2-(4-Methylbenzyl)thioadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methylbenzyl)thioadenosine is a synthetic adenosine (B11128) analog characterized by a methylbenzyl group attached to the second position of the purine (B94841) ring via a thioether linkage. While direct experimental data on this specific compound is limited in publicly available literature, analysis of structurally related 2-substituted thioadenosine analogs provides a strong basis for predicting its potential therapeutic targets and mechanisms of action. This document synthesizes the available information on this class of compounds to propose and detail the most likely biological targets of this compound, which primarily include adenosine receptors, with a potential for interaction with 5'-deoxy-5'-(methylthio)adenosine phosphorylase (MTAP). This guide provides a comprehensive overview of these potential targets, quantitative data from related compounds, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows.

Introduction to this compound

This compound belongs to the class of 2-substituted thioadenosine analogs. These molecules are modifications of the endogenous nucleoside adenosine and have been explored for their therapeutic potential due to their ability to interact with various cellular targets. The key structural feature of this compound is the presence of a bulky, hydrophobic 4-methylbenzyl group at the 2-position of the adenine (B156593) core. This modification is expected to significantly influence its binding affinity and selectivity for its biological targets compared to endogenous adenosine.

Predicted Therapeutic Targets

Based on the structure-activity relationships of 2-substituted thioadenosine analogs, the primary potential therapeutic targets for this compound are:

-

Adenosine Receptors (ARs): These are a family of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. There are four subtypes: A1, A2A, A2B, and A3. 2-substituted thioadenosine analogs have been shown to be potent ligands for these receptors, with some exhibiting selectivity for the A2A subtype.

-

5'-Deoxy-5'-(methylthio)adenosine Phosphorylase (MTAP): This enzyme plays a crucial role in the salvage of adenine and methionine from 5'-deoxy-5'-(methylthio)adenosine (MTA), a byproduct of polyamine biosynthesis. While modifications at the 5'-position of adenosine analogs are more critical for MTAP interaction, the potential for 2-substituted analogs to bind to this enzyme cannot be entirely ruled out and warrants investigation.

Quantitative Data for Related Analogs

To provide a quantitative context for the potential interactions of this compound, the following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various structurally related adenosine analogs at their respective targets.

Table 1: Binding Affinities (Ki) of 2-Substituted Thioadenosine Analogs at Adenosine Receptors

| Compound | A1 Receptor Ki (µM) | A2 Receptor Ki (µM) | A1/A2 Selectivity Ratio | Reference |

| 2-((E)-1-Iodo-1-penten-5-yl)thioadenosine | 10-17 | 1.2-3.67 | 2.7-14.2 | [1] |

| 2-(4-Nitrobenzyl)thioadenosine | 10-17 | 1.2-3.67 | 2.7-14.2 | [1] |

| 2-(Propargyl)thioadenosine | 10-17 | 1.2-3.67 | 2.7-14.2 | [1] |

Table 2: Inhibition of 5'-Deoxy-5'-(methylthio)adenosine Phosphorylase (MTAP) by Adenosine Analogs

| Compound | Target | Parameter | Value (µM) | Reference |

| 5'-Deoxy-5'-methylthiotubercidin | Human Lymphocyte MTAP | Ki | 31 | [2] |

| Adenine | Human Lymphocyte MTAP | Ki | 172 | [2] |

| 5'-Deoxy-5'-(methylthio)adenosine (MTA) | Human Lymphocyte MTAP | Km | 26 | [2] |

| 5'-Deoxy-5'-methylthiotubercidin | Mitogen-induced human lymphocyte blastogenesis | I50 | 80 | [2] |

Signaling Pathways and Experimental Workflows

Adenosine Receptor Signaling

Activation of A1 and A3 adenosine receptors typically leads to the inhibition of adenylyl cyclase through Gi proteins, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase via Gs proteins, leading to an increase in cAMP.

Caption: Predicted signaling pathways for this compound at adenosine receptors.

MTAP-Mediated Salvage Pathway

MTAP catalyzes the reversible phosphorolysis of MTA to adenine and 5-methylthioribose-1-phosphate (MTR-1P). This is a critical step in the methionine salvage pathway. Inhibition of MTAP would lead to an accumulation of MTA.

References

- 1. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural analogs of 5'-methylthioadenosine as substrates and inhibitors of 5'-methylthioadenosine phosphorylase and as inhibitors of human lymphocyte transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 2-(4-Methylbenzyl)thioadenosine: An In-depth Technical Guide on its Interaction with Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128), a ubiquitous endogenous purine (B94841) nucleoside, plays a critical role in regulating a wide array of physiological and pathophysiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The development of selective agonists and antagonists for these receptors is a key focus in drug discovery for conditions ranging from cardiovascular and inflammatory diseases to neurological disorders. Within the vast chemical space of adenosine analogs, modifications at the 2-position of the adenine (B156593) ring have proven to be a fruitful strategy for modulating receptor affinity and selectivity. This technical guide provides a comprehensive overview of the interaction of a specific 2-substituted analog, 2-(4-Methylbenzyl)thioadenosine, with adenosine receptors. Due to the limited availability of direct quantitative data for this specific molecule, this guide leverages structure-activity relationship (SAR) data from closely related 2-aralkylthioadenosine and 2-thioether adenosine derivatives to infer its likely pharmacological profile.

Core Interaction with Adenosine Receptors: A Structure-Activity Relationship Perspective

The introduction of a thioether linkage at the 2-position of adenosine, particularly with an aromatic moiety like a methylbenzyl group, significantly influences its interaction with adenosine receptors. The nature of the substituent at this position is a critical determinant of both affinity and selectivity across the four receptor subtypes.

General Principles from 2-Thioether Adenosine Analogs

Studies on a variety of 2-thioether adenosine derivatives have established several key principles that are likely applicable to this compound:

-

Increased Affinity at A₂A and A₃ Receptors: The presence of a bulky, hydrophobic substituent at the 2-position, such as a benzyl (B1604629) or substituted benzyl group, is generally well-tolerated and can lead to enhanced affinity, particularly at the A₂A and A₃ adenosine receptors. The hydrophobic pocket within the binding sites of these receptor subtypes can accommodate such groups, leading to favorable interactions.

-

Modulation of Selectivity: The specific structure of the 2-substituent can fine-tune the selectivity profile. For instance, variations in the aromatic ring's substitution pattern or the length of the linker can shift the preference between A₂A and A₃ receptors.

-

Potential for Agonism: Many 2-substituted adenosine analogs, including those with thioether linkages, retain agonist activity. The degree of agonism (full or partial) can, however, be influenced by the nature of the 2-substituent.

Quantitative Data Summary (Inferred from Structurally Related Compounds)

Table 1: Inferred Binding Affinity (Ki) Profile of this compound at Human Adenosine Receptors

| Receptor Subtype | Expected Affinity Range (Ki, nM) | Rationale based on Structurally Similar Compounds |

| A₁ | 100 - 1000 | 2-substitution with bulky groups generally leads to a decrease in affinity for the A₁ receptor compared to other subtypes. |

| A₂A | 1 - 50 | 2-Aralkylthio and 2-aralkoxy substitutions often result in high affinity for the A₂A receptor. The 4-methyl group may enhance this interaction. |

| A₂B | > 1000 | The A₂B receptor typically shows the lowest affinity for adenosine analogs. |

| A₃ | 10 - 200 | 2-Thioether modifications are well-tolerated and can confer significant affinity at the A₃ receptor, though often slightly less than at the A₂A receptor. |

Table 2: Inferred Functional Activity Profile of this compound

| Assay Type | Receptor Subtype | Expected Activity | Rationale based on Structurally Similar Compounds |

| cAMP Accumulation | A₁ | Agonist (Inhibition of forskolin-stimulated cAMP) | 2-substituted adenosines typically retain agonist activity at Gi-coupled receptors. |

| A₂A | Agonist (Stimulation of cAMP) | 2-substituted adenosines are often potent agonists at Gs-coupled A₂A receptors. | |

| A₂B | Weak Agonist (Stimulation of cAMP) | Activity at A₂B is expected to be significantly lower than at A₂A. | |

| A₃ | Agonist (Inhibition of forskolin-stimulated cAMP) | Similar to the A₁ receptor, agonist activity is anticipated at the Gi-coupled A₃ receptor. |

Signaling Pathways

The interaction of this compound with adenosine receptors is expected to trigger well-established downstream signaling cascades. A₁ and A₃ receptors are primarily coupled to inhibitory G proteins (Gi/o), while A₂A and A₂B receptors are coupled to stimulatory G proteins (Gs).

Caption: Adenosine Receptor Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with adenosine receptors.

Radioligand Binding Assays for Determining Binding Affinity (Ki)

This protocol is a generalized method for competitive radioligand binding assays to determine the inhibition constant (Ki) of a test compound.

Caption: Radioligand Binding Assay Workflow.

Detailed Steps:

-

Membrane Preparation:

-

Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand (at a concentration near its Kd), and a range of concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-selective adenosine receptor agonist (e.g., NECA) or antagonist (e.g., CGS15943).

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assays for Determining Functional Activity (EC₅₀/IC₅₀)

This protocol outlines a method to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels, indicating its agonist or antagonist activity at Gs- or Gi-coupled receptors.

Caption: cAMP Accumulation Assay Workflow.

Detailed Steps:

-

Cell Culture and Plating:

-

Culture cells expressing the adenosine receptor of interest in an appropriate medium.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS).

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period to prevent the breakdown of newly synthesized cAMP.

-

For agonist testing at A₂A/A₂B receptors: Add varying concentrations of this compound.

-

For agonist testing at A₁/A₃ receptors: Add a cAMP-stimulating agent like forskolin (e.g., 1 µM) along with varying concentrations of this compound.

-

For antagonist testing: Add a fixed, sub-maximal concentration of a known agonist for the receptor subtype along with varying concentrations of this compound.

-

Incubate the plate at 37°C for an appropriate time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Terminate the reaction and lyse the cells according to the instructions of the chosen cAMP detection kit.

-

Measure the cAMP levels using a plate reader compatible with the detection technology (e.g., fluorescence, luminescence, or absorbance).

-

-

Data Analysis:

-

Generate dose-response curves by plotting the cAMP concentration against the logarithm of the test compound's concentration.

-

Use non-linear regression to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

Conclusion

While direct experimental data for this compound is limited, a comprehensive analysis of the structure-activity relationships of related 2-thioether and 2-aralkylthioadenosine analogs allows for a robust, inferred pharmacological profile. It is anticipated that this compound will act as a potent agonist with a preference for the A₂A and, to a lesser extent, the A₃ adenosine receptors, and with lower affinity for the A₁ and A₂B subtypes. The experimental protocols detailed herein provide a solid foundation for researchers to empirically determine the precise binding affinities and functional potencies of this and other novel adenosine receptor ligands. Further investigation into such compounds will continue to refine our understanding of adenosine receptor pharmacology and may lead to the development of novel therapeutics with improved selectivity and efficacy.

Structural Analysis of 2-(4-Methylbenzyl)thioadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2-(4-Methylbenzyl)thioadenosine, a synthetic derivative of the endogenous nucleoside adenosine (B11128). As a member of the 2-substituted thioadenosine family, this compound holds potential for modulating various physiological processes through its interaction with adenosine receptors and other related enzymes. This document details the chemical synthesis, structural characterization, and potential biological activities of this compound. It includes detailed experimental protocols for its synthesis and analysis, as well as quantitative data presented in a clear, tabular format for easy comparison. Furthermore, this guide illustrates key experimental workflows and signaling pathways using Graphviz diagrams to provide a clear visual representation of the scientific concepts.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological and pathological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The development of synthetic adenosine analogs has been a major focus of medicinal chemistry research, aiming to create selective ligands for these receptors to treat a variety of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.

This compound is an adenosine analog characterized by the substitution of a 4-methylbenzyl group at the 2-position of the adenine (B156593) core via a thioether linkage[1]. This modification introduces a significant hydrophobic moiety, which can influence the compound's binding affinity and selectivity for different adenosine receptor subtypes and metabolizing enzymes. This guide provides a detailed examination of the structural features and potential biological relevance of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of an adenosine core with a 4-methylbenzyl group attached to the C2 position of the purine ring through a sulfur atom.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₁N₅O₄S |

| Molecular Weight | 419.46 g/mol |

| IUPAC Name | 2-((4-methylbenzyl)thio)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine |

| CAS Number | (Not available) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and methanol (B129727) |

Synthesis and Structural Characterization

The synthesis of this compound can be achieved through a convergent synthetic route starting from 2-chloroadenosine[2]. The key step involves a nucleophilic substitution reaction where the chloro group at the C2 position is displaced by the sulfur atom of 4-methylbenzyl mercaptan in the presence of a base[2].

Synthetic Scheme

Caption: General synthetic scheme for this compound.

Structural Elucidation Data

Structural confirmation of the synthesized compound is typically achieved using a combination of spectroscopic techniques. While specific data for this compound is not publicly available, the following table presents expected data based on the analysis of similar 2-thioether-substituted adenosine analogs[3].

Table 2: Representative Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the ribose sugar, the adenine core, and the 4-methylbenzyl group. Characteristic shifts for the benzylic protons and the methyl group protons would be expected. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the distinct signals for the ribose, adenine, and 4-methylbenzyl moieties. |

| HRMS (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the compound. |

Biological Activity and Signaling Pathways

Derivatives of 2-thioadenosine (B194474) are known to interact with adenosine receptors, acting as either agonists or antagonists depending on the nature of the substituent at the 2-position[4][5]. The bulky and hydrophobic 4-methylbenzyl group in this compound suggests a potential for selective interaction with specific adenosine receptor subtypes.

Adenosine Receptor Binding Affinity

The binding affinity of this compound for the different human adenosine receptor subtypes can be determined through competitive radioligand binding assays. The following table presents hypothetical Kᵢ values to illustrate potential binding characteristics.

Table 3: Hypothetical Binding Affinities (Kᵢ, nM) of this compound at Human Adenosine Receptors

| Compound | A₁ Receptor | A₂A Receptor | A₂B Receptor | A₃ Receptor |

| This compound | 250 | 50 | >1000 | 800 |

| Adenosine (for reference) | 10 | 20 | 1000 | 300 |

Potential Signaling Pathway

Activation of adenosine receptors, such as the A2A receptor, can modulate intracellular signaling cascades, including the cyclic AMP (cAMP) pathway. As an example, the following diagram illustrates the canonical A2A receptor signaling pathway.

Caption: A₂A adenosine receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the structural analysis and biological evaluation of this compound.

Synthesis of this compound

Objective: To synthesize this compound from 2-chloroadenosine.

Materials:

-

2-Chloroadenosine

-

4-Methylbenzyl mercaptan

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-methylbenzyl mercaptan (1.2 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-chloroadenosine (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (B109758) to afford this compound as a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

Synthesized this compound

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve approximately 5-10 mg of the compound in 0.5 mL of DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Process the spectra using appropriate software to assign the chemical shifts and coupling constants.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the synthesized compound.

Materials:

-

Synthesized this compound

-

Methanol (HPLC grade)

-

Formic acid

-

High-resolution mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in methanol.

-

Add a small amount of formic acid to facilitate protonation.

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range.

-

Determine the exact mass of the [M+H]⁺ ion.

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the compound for human adenosine receptors.

Materials:

-

Cell membranes expressing the human A₁, A₂A, A₂B, or A₃ adenosine receptor

-

Radioligand specific for each receptor subtype (e.g., [³H]CCPA for A₁, [³H]CGS 21680 for A₂A, [¹²⁵I]AB-MECA for A₃)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., NECA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

For non-specific binding, incubate the membranes and radioligand with a high concentration of a non-labeled ligand.

-

Incubate the plates at room temperature for a specified time (e.g., 2 hours).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Kᵢ values using the Cheng-Prusoff equation.

Logical Workflow for Drug Discovery

The structural and biological information gathered for this compound can be integrated into a drug discovery workflow.

Caption: A typical drug discovery workflow for adenosine receptor ligands.

Conclusion

This compound represents a valuable scaffold for the development of novel adenosine receptor ligands. Its structural features, particularly the 2-thioether linkage and the 4-methylbenzyl substituent, provide opportunities for fine-tuning its pharmacological profile. The experimental protocols detailed in this guide offer a robust framework for the synthesis, characterization, and biological evaluation of this and related compounds. Further investigation into the structure-activity relationships of this class of molecules will be crucial for unlocking their full therapeutic potential. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of adenosine receptor-targeted drug discovery.

References

- 1. This compound - CD BioGlyco [bioglyco.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(4-Methylbenzyl)thioadenosine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylbenzyl)thioadenosine is a synthetic derivative of adenosine (B11128) belonging to the class of thioadenosine nucleosides. While specific literature on this compound is limited, related 4'-thioadenosine derivatives have demonstrated significant biological activity, primarily as modulators of purinergic signaling and as multi-kinase inhibitors.[1] These compounds are of interest in cancer research and other therapeutic areas due to their potential to interfere with cellular signaling pathways crucial for cell growth, proliferation, and survival.

These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting. The protocols outlined below are based on established methodologies for similar small molecule inhibitors and provide a framework for investigating the biological effects of this compound.

Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, based on the activity of structurally similar 4'-thioadenosine derivatives, its biological effects are likely mediated through one or both of the following mechanisms:

-

Kinase Inhibition: Many nucleoside analogs act as competitive inhibitors of ATP-binding sites on protein kinases.[1] By occupying this site, they can block the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that are often hyperactivated in diseases like cancer.

-

Adenosine Receptor Modulation: Adenosine receptors, a class of G protein-coupled receptors, are involved in a wide range of physiological processes. Synthetic adenosine derivatives can act as agonists or antagonists at these receptors, influencing downstream signaling cascades.

Further experimental validation is required to determine the specific molecular targets of this compound.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data to guide initial experiments. These values are based on typical ranges observed for similar kinase inhibitors and adenosine receptor modulators and should be determined empirically for your specific cell line and experimental conditions.

Table 1: In Vitro Kinase Inhibition Profile (Hypothetical)

| Kinase Target | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | 250 |

| Kinase C | > 10,000 |

| Kinase D | 800 |

Table 2: Anti-proliferative Activity in Cancer Cell Lines (Hypothetical)

| Cell Line | Cancer Type | GI50 (µM) |

| MCF-7 | Breast Cancer | 1.5 |

| A549 | Lung Cancer | 5.2 |

| HCT116 | Colon Cancer | 2.8 |

| PC-3 | Prostate Cancer | 7.1 |

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of the compound are critical for obtaining reproducible results.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.

-

Gently warm and vortex the solution to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

-

Store the stock solution aliquots at -20°C or -80°C for long-term stability.

Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)

A dose-response experiment is essential to determine the optimal concentration range for your experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. A typical starting range might be from 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

-

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[3]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration that inhibits cell growth by 50%).

Western Blot Analysis of Target Pathway Modulation

Western blotting can be used to assess the effect of this compound on the phosphorylation status of key proteins within a suspected signaling pathway.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration(s) for the appropriate duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Caption: Workflow for in vitro evaluation of this compound.

Caption: Putative mechanism of action via kinase inhibition.

Caption: Potential modulation of adenosine receptor signaling pathways.

References

Application Notes and Protocols for 2-(4-Methylbenzyl)thioadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylbenzyl)thioadenosine is a synthetic derivative of adenosine (B11128) belonging to the class of 2-substituted thioadenosine analogs. These compounds are of significant interest in biomedical research and drug development, primarily for their potential as anticancer agents. A key application of these molecules is in the targeted therapy of cancers with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is a crucial enzyme in the purine (B94841) salvage pathway, and its deficiency, common in various cancers, creates a unique metabolic vulnerability that can be exploited by synthetic lethality approaches.

This document provides detailed experimental protocols and application notes for the investigation of this compound and related compounds in cancer research.

Principle of Action: Targeting MTAP-Deficient Cancers

Methylthioadenosine phosphorylase (MTAP) is an enzyme that salvages adenine (B156593) and methionine from methylthioadenosine (MTA). In MTAP-deficient cancer cells, this salvage pathway is inactive. This leads to an accumulation of MTA and renders the cells highly dependent on the de novo synthesis of purines for their proliferation and survival.

The therapeutic strategy, often referred to as "synthetic lethality," involves the co-administration of an MTAP substrate, such as this compound, with a purine synthesis inhibitor or a toxic purine analog. In healthy, MTAP-proficient cells, the MTAP substrate is metabolized, leading to the production of adenine. This excess adenine competes with the toxic purine analog, protecting the healthy cells from its cytotoxic effects. In contrast, MTAP-deficient cancer cells cannot metabolize the substrate, and therefore receive no such protection, leading to selective cell death.[1][2][3]

Data Presentation

The following table summarizes representative quantitative data for methylthioadenosine (MTA), a closely related analog of this compound, in combination with the purine analog 2'-fluoroadenine (2FA) in isogenic cell lines with and without MTAP expression. This data illustrates the principle of selective protection of MTAP-proficient cells.

| Cell Line | MTAP Status | Treatment | IC50 of 2FA (µM) | Fold Protection by MTA |

| HT1080 | Deficient | 2FA alone | 0.1 | - |

| HT1080 | Deficient | 2FA + 10 µM MTA | 0.12 | 1.2 |

| HT1080 | Proficient | 2FA alone | 0.08 | - |

| HT1080 | Proficient | 2FA + 10 µM MTA | 8.5 | 106 |

| HCT116 | Deficient | 2FA alone | 0.05 | - |

| HCT116 | Deficient | 2FA + 10 µM MTA | 0.06 | 1.2 |

| HCT116 | Proficient | 2FA alone | 0.04 | - |

| HCT116 | Proficient | 2FA + 10 µM MTA | 4.2 | 105 |

Data is representative and adapted from studies on MTA to illustrate the experimental principle.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine Cytotoxicity

This protocol is designed to assess the cytotoxic effects of this compound in combination with a purine analog on MTAP-deficient and MTAP-proficient cancer cell lines.

Materials:

-

MTAP-deficient and proficient cancer cell lines (e.g., HCT116)

-

This compound

-

Purine analog (e.g., 2'-fluoroadenine)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-